6-(2-Nitroanilino)hexanoic acid

Description

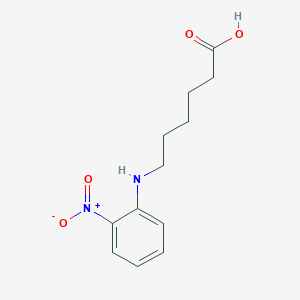

6-(2-Nitroanilino)hexanoic acid (CAS: 63244-96-2) is a nitro-substituted hexanoic acid derivative characterized by a 2-nitroaniline group attached to the sixth carbon of the hexanoic acid backbone. This compound is structurally significant due to the electron-withdrawing nitro group, which influences its physicochemical properties and reactivity. It is primarily used in research settings, particularly in organic synthesis and biochemical applications, such as fluorescent labeling or enzyme inhibition studies .

Properties

CAS No. |

63244-96-2 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-(2-nitroanilino)hexanoic acid |

InChI |

InChI=1S/C12H16N2O4/c15-12(16)8-2-1-5-9-13-10-6-3-4-7-11(10)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16) |

InChI Key |

MMXCHSAGPWQEEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitroanilino)hexanoic acid typically involves the nitration of aniline to produce 2-nitroaniline, followed by its reaction with hexanoic acid. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The resulting 2-nitroaniline is then subjected to a coupling reaction with hexanoic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitroanilino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Iron powder and hydrochloric acid.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 6-(2-Aminoanilino)hexanoic acid.

Reduction: Formation of 6-(2-Aminoanilino)hexanoic acid.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

6-(2-Nitroanilino)hexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(2-Nitroanilino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

6-(2,4-Dinitroanilino)hexanoic Acid (CAS: 10466-75-8)

- Structure: Features a 2,4-dinitrophenyl (DNP) group instead of the 2-nitroanilino substituent.

- Molecular Formula: C₁₂H₁₅N₃O₆ (vs. C₁₂H₁₆N₂O₄ for 6-(2-nitroanilino)hexanoic acid).

- Key Differences : The additional nitro group increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. This compound is widely used in protein labeling due to its strong UV absorption and fluorescence properties .

6-(Morpholin-4-yl)hexanoic Acid (CAS: 4432-39-7)

- Structure : Contains a morpholine ring at the terminal position.

- Molecular Weight : 201.26 g/mol (vs. ~268.27 g/mol for the target compound).

- Key Differences : The morpholine group introduces hydrogen-bond acceptor sites (ethereal oxygen), improving solubility in polar solvents. This derivative exhibits higher skin penetration enhancement (ER = 15.0 for decyl ester) compared to piperidine analogues, suggesting substituent-dependent bioactivity .

6-(7-Nitrobenzofurazan-4-ylamino)hexanoic Acid

- Structure : Incorporates a nitrobenzofurazan group, a fluorescent tag.

- Applications: Used as a fluorescent probe for detecting thiol groups in proteins. The nitrobenzofurazan moiety provides intense fluorescence upon reaction, unlike the non-fluorescent 2-nitroanilino group in the target compound .

Physicochemical Properties

Biological Activity

6-(2-Nitroanilino)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive understanding of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a hexanoic acid chain linked to a 2-nitroaniline moiety. The presence of the nitro group is significant as it may influence the compound's reactivity and biological interactions. The structure can be represented as follows:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes. For instance, derivatives have been shown to inhibit glutathione transferase (GST), an enzyme involved in detoxification processes. Inhibition of GST can lead to increased levels of reactive oxygen species (ROS) in cells, potentially enhancing the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis .

2. Anticancer Activity

The compound's anticancer properties are linked to its ability to induce apoptosis in cancer cells. Studies have demonstrated that related compounds can arrest the cell cycle and induce cell death in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

- Cell Viability Assays : In vitro studies using different cancer cell lines have shown that treatment with this compound results in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types.

- Mechanistic Studies : Mechanistic investigations revealed that the compound disrupts mitochondrial membrane potential, leading to increased apoptosis markers such as caspase activation and PARP cleavage.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| K562 | 15 | Apoptosis via ROS increase | |

| PC-3 | 10 | Cell cycle arrest at G2 phase |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics but highlight the need for further investigation into its metabolic pathways and potential toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.